molecular formula C12H10O3 B081697 Methyl 4-hydroxy-1-naphthoate CAS No. 13041-63-9

Methyl 4-hydroxy-1-naphthoate

Cat. No. B081697
CAS RN: 13041-63-9
M. Wt: 202.21 g/mol
InChI Key: IVAXJJJTBDVHEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthoate derivatives involves innovative methodologies, such as the rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes, which efficiently produces polycyclic compounds through regioselective C-H bond cleavage, facilitated by hydroxy groups (Mochida et al., 2010). Another approach employs a two-step process involving Heck coupling and Dieckmann cyclization to yield methyl-1-hydroxy-2-naphthoate derivatives and heterocyclic analogues in multigram scale (Podeschwa & Rossen, 2015).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as methyl 3-hydroxy-2-naphthoate, reveal polymorphism, a phenomenon where compounds exhibit multiple crystal forms. This polymorphism is analyzed using various techniques, including IR, UV-Visible, fluorescence, and X-ray crystallography, providing insights into the intermolecular interactions that define different polymorphs (Sahoo et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of naphthoate derivatives encompasses a range of reactions, including unusual, chemoselective etherification processes. Such reactions are significant for synthesizing intermediates with potential anti-tumor activity (Ogata et al., 2016). Additionally, the NHC-catalyzed conjugate hydroacylation of 1,4-naphthoquinones facilitates the synthesis of monoacylated derivatives, showcasing the compound's versatility in forming pharmaceutical scaffolds (Molina et al., 2009).

Scientific Research Applications

1. Synthesis of New Alkyl 1-Naphthoates

  • Application Summary: Methyl 4-hydroxy-1-naphthoate is used in the synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone, and cyclohexenone moieties . These compounds have potential applications in biology, medicine, metal complex design, and semiconductor and optical materials .
  • Methods of Application: The synthesis involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . This reaction proceeds via a sequential addition/oxidation mechanistic process .
  • Results or Outcomes: All alkyl naphthoate derivatives prepared in this work are new compounds and were definitively characterized using 1H-NMR, 13C-NMR, and HRMS analysis .

2. Infrared Spectrum and UV-Induced Photochemistry

  • Application Summary: Methyl 4-hydroxy-1-naphthoate is used in the study of the conformational stability, infrared spectrum, and photochemistry of phenyl 1-hydroxy-2-naphthoate (PHN) .
  • Methods of Application: The study was conducted by matrix isolation infrared spectroscopy and theoretical computations performed at the DFT(B3LYP)/6-311++G(d,p) level of theory .
  • Results or Outcomes: The analysis of the spectra indicated that only the most stable conformer of PHN was present in the as-deposited matrices . The matrices were then irradiated at various wavelengths by narrowband tunable UV light within the 331.7–235.0 nm wavelength range .

3. Synthesis of 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole

  • Application Summary: Methyl 4-hydroxy-1-naphthoate can be used to synthesize 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The outcomes of this synthesis are not detailed in the source .

4. Inhibition of Lipopolysaccharide-Induced Inflammatory Response

  • Application Summary: Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages .
  • Methods of Application: The study involved detecting the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) by the Griess reagent and ELISA methods . The protein expressions of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) were examined by Western blotting .
  • Results or Outcomes: Methyl-1-hydroxy-2-naphthoate significantly inhibited the release of NO, IL-1β, and IL-6 as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages . It also inhibited the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .

5. Proton Transfer or Deprotonation

  • Application Summary: 4-Hydroxy-1-naphthaldehydes, which can be derived from Methyl 4-hydroxy-1-naphthoate, have been investigated for their potential tautomerism .
  • Methods of Application: The study was conducted using UV-Vis spectroscopy, NMR, and theoretical methods .
  • Results or Outcomes: In the case of 4-hydroxy-1-naphthaldehyde, concentration-dependent deprotonation has been detected in methanol and acetonitrile .

Safety And Hazards

“Methyl 4-hydroxy-1-naphthoate” is associated with several hazard statements including H302, H315, H319, H335 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

The synthesis of a naphthalene-based nucleus attached to heterocyclic moieties is noteworthy to follow in the near future for diverse applications in biology, medicine, metal complex design, and semiconductor and optical materials .

properties

IUPAC Name

methyl 4-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAXJJJTBDVHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623192
Record name Methyl 4-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1-naphthoate

CAS RN

13041-63-9
Record name Methyl 4-hydroxy-1-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13041-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution 4-hydroxynaphthoic acid in anhydrous methanol at 0° C. was added thionyl chloride (1.5 eq). After stirring the solution at room temperature for 16 hours, the solvent was evaporated. The residue was taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate, water, brine, and dried over MgSO4 to give methyl 4-hydroxynaphthoate.
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Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-1-naphthoic acid (2.18 g) in methanol (15 ml) was added sulfuric acid (1.0 ml), and the mixture was stirred at 70° C. for 3 hours. The solution was diluted with water and ethyl acetate. The organic layer was separated and washed with brine. The extract was dried over magnesium sulfate, filtrated and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel with ethyl acetate and hexane to give methyl 4-hydroxy-1-naphthoate (1.64 g) as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA O'Meara, C Yoakim, PR Bonneau… - Journal of medicinal …, 2005 - ACS Publications
A series of novel 8-substituted dipyridodiazepinone-based inhibitors were investigated for their antiviral activity against wild type human immunodeficiency virus (HIV-1) and the …
Number of citations: 34 pubs.acs.org
RR Hautala - 1978 - books.google.com
The effects of surfactants on the photochemical de composition of selected pesticides are examined both in aqueous solution and on selected soil surfaces. Typical surfactants usually …
Number of citations: 41 books.google.com
A Allen, K Villeneuve, N Cockburn, E Fatila, N Riddell… - 2008 - Wiley Online Library
… The naphthol 21a was found to be obtained in a 7:1 ratio with methyl 4-hydroxy-1-naphthoate (21b). Although this isomerization was seen in every reaction above room temperature, the …

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